butyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine
Overview
Description
CP-154526 is a selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1. It was developed to study the pharmacology of corticotropin-releasing hormone and its receptors, and to evaluate its therapeutic potential in various central nervous system and peripheral disorders .
Preparation Methods
The synthesis of CP-154526 involves multiple steps, including the formation of a pyrrolo[2,3-d]pyrimidine core structure. The synthetic route typically includes the following steps:
- Formation of the pyrrolo[2,3-d]pyrimidine core.
- Introduction of the butyl and ethyl groups.
- Addition of the trimethylphenyl group.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
CP-154526 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Substitution reactions can occur, particularly at the aromatic ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Scientific Research Applications
CP-154526 has been extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a tool to study the structure-activity relationships of corticotropin-releasing factor receptor antagonists.
Biology: It is used to investigate the role of corticotropin-releasing hormone in stress responses and other physiological processes.
Medicine: CP-154526 has shown potential in preclinical models for treating anxiety, depression, and substance abuse disorders.
Industry: It is utilized in the development of new therapeutic agents targeting corticotropin-releasing factor receptors
Mechanism of Action
CP-154526 exerts its effects by selectively binding to and antagonizing the corticotropin-releasing factor receptor 1. This receptor is involved in the hypothalamic-pituitary-adrenal axis, which regulates the body’s response to stress. By blocking this receptor, CP-154526 inhibits the release of adrenocorticotropic hormone and subsequent glucocorticoid release from the adrenal glands .
Comparison with Similar Compounds
CP-154526 is unique due to its high selectivity and potency as a corticotropin-releasing factor receptor 1 antagonist. Similar compounds include:
Antalarmin: Another non-peptide corticotropin-releasing factor receptor 1 antagonist with similar properties.
NBI-27914: A selective corticotropin-releasing factor receptor 1 antagonist used in similar research applications.
CP-154526 stands out due to its brain-penetrant properties and its extensive use in preclinical models of anxiety and depression .
Properties
IUPAC Name |
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5/h12-14H,8-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQYJZCJRZHINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027582 | |
Record name | N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo(2,3-d)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157286-86-7 | |
Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157286-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CP 154526 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157286867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo(2,3-d)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-154526 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A549FB00R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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